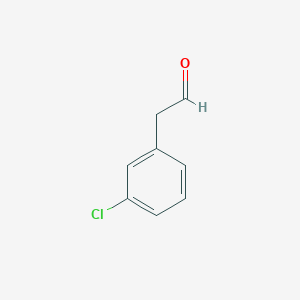

2-(3-Chlorophenyl)acetaldehyde

Description

2-(3-Chlorophenyl)acetaldehyde is an aromatic aldehyde characterized by a chlorinated phenyl group at the meta position of the acetaldehyde moiety. It is synthesized via oxidation of 2-(3-chlorophenyl)ethan-1-ol, yielding a colorless oil with a purity of 97% . Key spectral data include:

- ¹H NMR (CDCl₃): δ 9.75 (t, J = 2.1 Hz, 1H), 3.69 (d, J = 2.1 Hz, 2H), and aromatic protons at δ 7.32–7.08 ppm.

- ¹³C NMR: δ 198.4 (carbonyl), 134.8–127.7 (aromatic carbons), and 49.9 ppm (CH₂) .

The compound is commercially available (e.g., AldrichCPR) and used in organic synthesis and odorant research .

Properties

IUPAC Name |

2-(3-chlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBOFJGDTDMTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468849 | |

| Record name | 2-(3-chlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41904-40-9 | |

| Record name | 2-(3-chlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)acetaldehyde typically involves the chlorination of phenylacetaldehyde. One common method includes the reaction of phenylacetaldehyde with thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the meta position of the phenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 3-Chlorophenylacetic acid.

Reduction: 2-(3-Chlorophenyl)ethanol.

Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)acetaldehyde is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorinated phenyl group may also interact with hydrophobic pockets in proteins, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chlorophenylacetaldehyde

The position of the chlorine substituent on the phenyl ring significantly influences physicochemical and chromatographic properties:

| Property | 2-(2-Chlorophenyl)acetaldehyde | 2-(3-Chlorophenyl)acetaldehyde | 2-(4-Chlorophenyl)acetaldehyde |

|---|---|---|---|

| Boiling Point | Similar to 3- and 4-isomers | Same as 2- and 4-isomers | Same as 2- and 3-isomers |

| GC Retention Time (min) | Not tested | 6.7–6.8 | 6.7–6.8 |

| Mass Spectral Fragmentation | Distinct fragment ions (e.g., m/z 154, 156) but differing intensity patterns | Similar to 4-isomer but distinct from 2-chloro-2-phenylacetaldehyde | Overlapping fragments with 3-isomer but unique retention behavior |

Key Findings :

- Despite identical boiling points, 2-(3-chlorophenyl)- and 2-(4-chlorophenyl)acetaldehyde exhibit nearly identical GC retention times, whereas 2-chloro-2-phenylacetaldehyde (a constitutional isomer) elutes earlier (6.2 min) due to lower polarity .

- Mass spectra of positional isomers share base peaks (e.g., m/z 109, 81) but differ in relative intensities, aiding differentiation .

Substituent Variants: Cyclohexylidene and Aliphatic Analogues

Comparison with non-aromatic acetaldehyde derivatives highlights functional group effects:

Key Findings :

- The chlorophenyl group in this compound enhances electron-withdrawing effects, increasing polarity and boiling point compared to aliphatic analogues.

Related Aldehydes and Derivatives

3-Chlorobenzaldehyde

- Lacks the acetaldehyde side chain.

- Higher volatility (lower molecular weight) but similar electrophilicity at the carbonyl group. Used in pharmaceutical intermediates .

2-(3-Chlorophenyl)-2-oxoacetaldehyde

- Contains a ketone group adjacent to the aldehyde.

- Reactivity: Participates in condensation reactions (e.g., with hydrazines) to form heterocycles .

Biological Activity

Overview

2-(3-Chlorophenyl)acetaldehyde, with the molecular formula C₈H₇ClO, is an organic compound featuring a chlorinated phenyl group attached to an acetaldehyde moiety. This compound has garnered interest in various fields, including medicinal chemistry and toxicology, due to its potential biological activities and interactions with biological systems.

Biochemical Interactions

this compound can undergo nucleophilic addition reactions with various biological targets, such as proteins and DNA. This reactivity allows it to form covalent adducts, particularly with amino groups in proteins, leading to modifications that can affect protein function and structure. The formation of Schiff bases is a notable reaction pathway for this compound, which can influence metabolic processes like the Maillard reaction.

Enzymatic Metabolism

The compound is metabolized primarily by aldehyde dehydrogenase, which converts it into 2-(3-chlorophenyl)acetic acid. This metabolic pathway is crucial for the detoxification of aldehydes in biological systems. Additionally, it can undergo conjugation reactions with glutathione, resulting in less toxic metabolites that help mitigate potential harmful effects.

Cellular Effects

Oxidative Stress Induction

Research indicates that this compound can induce oxidative stress in various cell types. This oxidative stress leads to alterations in gene expression and cellular metabolism. In some studies, the compound has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential as a cytotoxic agent.

Dose-Dependent Toxicity

The effects of this compound are dose-dependent. At lower concentrations, it may cause mild oxidative stress; however, at higher doses, significant toxicity can occur, including damage to liver and kidney tissues. Studies have identified a threshold dose above which adverse effects become pronounced, emphasizing the importance of dosage control in experimental settings.

Case Studies and Experimental Data

- Cell Culture Studies : In vitro studies demonstrated that exposure to this compound resulted in increased levels of reactive oxygen species (ROS), leading to cellular damage and apoptosis in human liver cell lines.

- Animal Models : In vivo experiments showed that administration of this compound at elevated doses resulted in hepatic and renal toxicity in rodent models. Histopathological analyses revealed significant tissue damage correlating with oxidative stress markers.

- Metabolic Pathway Analysis : A study examining the metabolic pathways indicated that the primary metabolic product formed from this compound is 2-(3-chlorophenyl)acetic acid. This finding highlights the role of metabolic conversion in reducing toxicity through enzymatic activity.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Oxidative Stress | Induces ROS production leading to cellular damage and apoptosis. |

| Enzyme Interaction | Reacts with aldehyde dehydrogenases; forms Schiff bases affecting proteins. |

| Toxicity Profile | Dose-dependent toxicity observed; significant effects at higher concentrations. |

| Metabolic Products | Primarily metabolized to 2-(3-chlorophenyl)acetic acid; detoxification pathway. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.